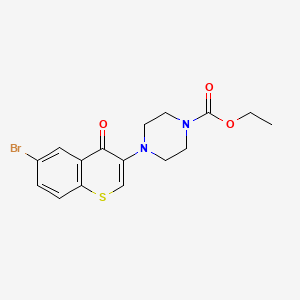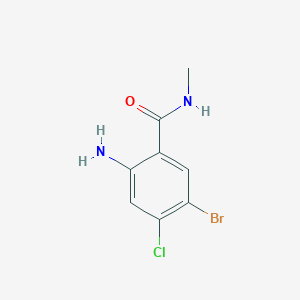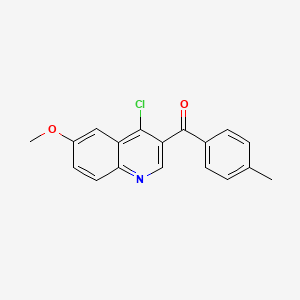![molecular formula C18H16N4O2S2 B3016574 N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 900009-86-1](/img/structure/B3016574.png)
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Evaluation
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide and its derivatives have been extensively studied for their potential in heterocyclic synthesis, leading to a variety of biologically active compounds. These studies often explore the synthesis of novel heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, demonstrating the versatility of this compound as a precursor in medicinal chemistry. For instance, derivatives have been synthesized for their antimicrobial properties, showcasing their potential as therapeutic agents against a range of bacterial and fungal infections (Gad-Elkareem et al., 2011), (Sowmya et al., 2018).
Antioxidant and Antiallergy Potential
Research has also highlighted the potential antioxidant properties of compounds derived from this compound. These compounds are evaluated for their ability to scavenge free radicals, indicating their possible use in combating oxidative stress-related diseases. Additionally, some derivatives have shown potent antiallergy activity, suggesting their usefulness in treating allergic reactions and possibly other inflammatory conditions (El‐Mekabaty, 2015), (Hargrave et al., 1983).
Mecanismo De Acción
Target of Action
The primary targets of this compound are enzymes known as primary amine oxidases (PAOs). These enzymes play a crucial role in the metabolism of biogenic amines, such as serotonin, dopamine, and histamine. Specifically, PAOs catalyze the oxidative deamination of primary amines, leading to the formation of aldehydes and ammonia. In the case of our compound, it interacts with PAOs, modulating their activity and affecting downstream processes .
Mode of Action
Upon binding to PAOs, our compound inhibits their enzymatic activity. This inhibition prevents the breakdown of neurotransmitters like serotonin and dopamine. As a result, these neurotransmitters accumulate in the synaptic cleft, leading to altered signaling pathways. The exact structural interactions between the compound and PAOs remain an active area of research, but it likely involves binding to the enzyme’s active site or allosteric sites .
Biochemical Pathways
The affected pathways include neurotransmitter metabolism, particularly the serotonin and dopamine pathways. By inhibiting PAOs, our compound indirectly enhances serotonin and dopamine levels. This modulation can influence mood, cognition, and behavior. Additionally, altered neurotransmitter levels may impact other downstream pathways, such as those involved in neuroprotection and inflammation .
Pharmacokinetics
Let’s break down the ADME properties:
- Protein Binding : Some binding to plasma proteins occurs, affecting its distribution and elimination .
Result of Action
The increased serotonin and dopamine levels impact mood, cognition, and behavior. Researchers continue to explore the precise consequences of this compound’s action .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in liver function or drug interactions may alter its metabolism and clearance. Additionally, exposure to light or extreme conditions could affect its stability over time .
: Phenethylamine: Uses, Interactions, Mechanism of Action | DrugBank Online
Propiedades
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-17(19-9-13-7-4-8-26-13)18(24)20-16-14-10-25-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZUEPNNSXNEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)
![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)
![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)


![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)
